N-Demethyl Ivabradine D6 Hydrochloride N-Demethyl Ivabradine D6 Hydrochloride N-Demethyl Ivabradine D6 Hcl salt is the deuterium labeled N-Demethyl Ivabradine, which is a metabolite of Ivabradine.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1554940
InChI:
SMILES:
Molecular Formula: C26H29D6ClN2O5
Molecular Weight: 497.06

N-Demethyl Ivabradine D6 Hydrochloride

CAS No.:

Cat. No.: VC1554940

Molecular Formula: C26H29D6ClN2O5

Molecular Weight: 497.06

* For research use only. Not for human or veterinary use.

N-Demethyl Ivabradine D6 Hydrochloride -

Specification

Molecular Formula C26H29D6ClN2O5
Molecular Weight 497.06

Introduction

Chemical Structure and Properties

Structural Composition

N-Demethyl Ivabradine D6 Hydrochloride derives its structure from N-Demethyl Ivabradine, with the critical modification of six deuterium atoms strategically positioned within the molecule. The parent compound, Ivabradine, contains a benzocyclobutene core with attached benzazepinone moiety, creating its distinctive molecular framework. The N-demethylation results in the removal of a methyl group from the nitrogen atom in the Ivabradine structure, producing the metabolite N-Demethyl Ivabradine. The deuterium labeling in N-Demethyl Ivabradine D6 Hydrochloride is precisely placed to ensure optimal performance as an internal standard in analytical procedures .

Physical and Chemical Properties

The physical and chemical characteristics of N-Demethyl Ivabradine D6 Hydrochloride make it particularly suitable for reference standard applications in analytical chemistry. Key properties include:

PropertyValue
Molecular Weight497.06 g/mol
Physical AppearanceSolid powder
Purity>98%
SolubilitySoluble in methanol
StabilityStable under normal laboratory conditions

These properties ensure the compound's reliability in analytical methods, particularly when used as an internal standard for the quantification of N-Demethyl Ivabradine in biological matrices.

Synthesis and Production Methods

Synthetic Approach

Analytical Applications

Role as a Reference Standard

N-Demethyl Ivabradine D6 Hydrochloride serves a pivotal role as an internal standard in analytical methods designed to quantify Ivabradine and its metabolites in biological samples. The incorporation of deuterium atoms creates a mass difference that allows for selective detection and quantification using mass spectrometry techniques. This property makes it an ideal internal standard, as it behaves chemically similar to the analyte of interest (N-Demethyl Ivabradine) while being distinguishable by mass spectrometric detection .

The use of isotopically labeled internal standards like N-Demethyl Ivabradine D6 Hydrochloride significantly improves the precision and accuracy of analytical methods. When added to biological samples at a known concentration, it provides a reference point that compensates for variations in sample preparation efficiency, instrument response, and matrix effects. This compensation mechanism is particularly valuable in complex biological matrices like human plasma, where matrix components can significantly influence analytical results .

Mass Spectrometric Applications

N-Demethyl Ivabradine D6 Hydrochloride exhibits particular utility in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The multiple reaction monitoring (MRM) mode in mass spectrometry allows for specific detection of the deuterated compound based on characteristic fragmentation patterns. The transition from m/z 461.31 to 177.15 is typically monitored for N-Demethyl Ivabradine-d6, providing a sensitive and selective means of detection .

This compound enables the development of highly sensitive analytical methods, with reported lower limits of quantification reaching 0.10 ng/mL for N-Demethyl Ivabradine in human plasma. The use of the deuterated internal standard also contributes to the linearity of calibration curves, with correlation coefficients (r²) typically exceeding 0.99 across a wide concentration range .

Research Methodology Development

Extraction Techniques

Efficient extraction of N-Demethyl Ivabradine and its deuterated analog from biological matrices is crucial for reliable analytical results. Solid phase extraction (SPE) using polymeric sorbent cartridges has proven particularly effective for this purpose. Research by Vasu Babu Ravi et al. demonstrated successful extraction using Strata™ X 33μM polymeric sorbent cartridges (1cc/30mg), achieving high recovery rates with minimal matrix interference .

The SPE procedure typically involves conditioning the cartridge with methanol and water, followed by loading the plasma sample mixed with internal standard. After washing steps to remove interfering compounds, the analytes and internal standards are eluted with an appropriate solvent. This extraction approach has been validated to provide consistent and reproducible results, making it suitable for routine analytical applications in pharmacokinetic studies .

Chromatographic and Detection Parameters

Optimal chromatographic separation is essential for reliable quantification of N-Demethyl Ivabradine with its deuterated internal standard. Research has established effective separation parameters using C18 columns (such as Kromasil 100-5 C18, 100 x 4.6 mm, 5 μm) with gradient elution programs. Mobile phases typically consist of 5mM ammonium formate and methanol mixtures, with flow rates around 0.6 mL/min .

Mass spectrometric detection parameters for N-Demethyl Ivabradine D6 include:

ParameterValue
Precursor ion (m/z)461.31
Product ion (m/z)177.15
Cone voltage28 V
Collision energy24 V
Dwell time0.079 sec

These parameters, when properly optimized, ensure sensitive and selective detection of the compound in complex biological matrices .

Validation of Analytical Methods

Method Validation Parameters

Analytical methods employing N-Demethyl Ivabradine D6 Hydrochloride as an internal standard must undergo rigorous validation to ensure reliability and reproducibility. Key validation parameters include selectivity, matrix effect, sensitivity, linearity, precision, accuracy, recovery, and stability. Validation studies conducted according to FDA guidelines have demonstrated that properly developed LC-MS/MS methods incorporating this deuterated internal standard can meet all acceptance criteria for these parameters .

The use of N-Demethyl Ivabradine D6 as an internal standard significantly contributes to method robustness by compensating for variations in extraction efficiency, instrument response, and matrix effects. This compensation mechanism is particularly valuable in bioanalytical methods, where sample-to-sample variability can be substantial .

Performance in Analytical Applications

Research findings indicate that N-Demethyl Ivabradine D6 Hydrochloride performs exceptionally well as an internal standard in quantitative analytical methods. Methods utilizing this compound have demonstrated linear calibration curves over concentration ranges typically encountered in pharmacokinetic studies (approximately 0.10-15.14 ng/mL for N-Demethyl Ivabradine). The precision and accuracy of these methods consistently meet regulatory requirements, with reported values well within the acceptable limits of ±15% (±20% at LLOQ) .

The stability of the compound under various conditions (bench-top, freeze-thaw, long-term storage) has been established, confirming its suitability for routine analytical applications. This stability profile ensures reliable performance even when samples undergo multiple handling and storage steps during the analytical process .

Pharmacokinetic Applications

Relevance to Ivabradine Metabolism Studies

N-Demethyl Ivabradine D6 Hydrochloride plays a crucial role in pharmacokinetic studies investigating the metabolism of Ivabradine, a novel heart rate-lowering agent used in the management of coronary artery disease and heart failure. Ivabradine works by inhibiting the pacemaker cells of the sino-atrial node, and its active metabolite N-Demethyl Ivabradine also contributes to the drug's therapeutic effects by decreasing heart rate .

Application in Clinical Research

In clinical pharmacokinetic studies, N-Demethyl Ivabradine D6 Hydrochloride has been successfully employed as an internal standard in methods analyzing plasma samples from healthy subjects receiving Ivabradine. These studies typically involve collecting blood samples at multiple time points after drug administration (ranging from pre-dose to 48 hours post-dose) and analyzing the concentration profiles of both Ivabradine and its active metabolite .

The validated analytical methods incorporating N-Demethyl Ivabradine D6 as an internal standard have been applied to samples from subjects receiving standard therapeutic doses of Ivabradine (such as 7.5 mg tablets). The resulting pharmacokinetic data provide valuable insights into the absorption, distribution, metabolism, and elimination characteristics of Ivabradine and its active metabolite under various clinical conditions .

Comparative Advantages in Research

Benefits Over Non-Deuterated Standards

N-Demethyl Ivabradine D6 Hydrochloride offers several significant advantages over non-deuterated internal standards in analytical applications. The isotopic labeling creates a mass difference that allows for clear differentiation between the analyte and internal standard while maintaining virtually identical chemical behavior. This characteristic results in more accurate quantification by compensating for matrix effects and variations in sample processing efficiency .

N-Demethyl Ivabradine D6 Hydrochloride represents a significant advancement in analytical reference standards for pharmaceutical research. Its specialized structure, incorporating deuterium atoms while maintaining the essential chemical characteristics of the metabolite it represents, makes it an invaluable tool in pharmacokinetic studies and drug metabolism research. The compound's application as an internal standard enables the development of highly sensitive, specific, and reliable analytical methods for quantifying Ivabradine and its active metabolite in biological matrices .

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